An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8)
An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8)
Abstract: This technical guide provides a comprehensive scientific overview of 3-Fluoro-4-morpholinoaniline, a critical heterocyclic building block in modern medicinal chemistry and materials science. While the query referenced CAS 15898-37-0, extensive database cross-referencing confirms the correct and predominantly cited CAS number for this compound is 93246-53-8 . This document will proceed using the correct identifier. We will explore its core chemical properties, established synthetic routes with mechanistic insights, detailed analytical characterization, and its significant applications, most notably as a key intermediate in the synthesis of the antibiotic Linezolid. Furthermore, this guide presents a thorough safety and handling protocol designed for researchers and drug development professionals to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
3-Fluoro-4-morpholinoaniline is a substituted aniline derivative characterized by the presence of a fluorine atom and a morpholine ring on the phenyl group. These substitutions are not merely structural; they are pivotal to the molecule's reactivity and its utility in pharmaceutical synthesis. The electron-withdrawing nature of the fluorine atom influences the nucleophilicity of the aniline amine, while the morpholine moiety impacts solubility and provides a site for further molecular elaboration.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-fluoro-4-(morpholin-4-yl)aniline | [1] |
| CAS Number | 93246-53-8 | [2][3][4][5][6][7][8] |
| Synonyms | 3-fluoro-4-(4-morpholinyl)aniline, 4-(2-Fluoro-4-aminophenyl)morpholine | [1][3] |
| Molecular Formula | C₁₀H₁₃FN₂O | [1][3][5][7][8] |
| Molecular Weight | 196.22 g/mol | [1][5][6] |
| Appearance | Off-white to pale beige or light yellow/brown solid powder/crystal | [2][9] |
| Melting Point | 121 - 125 °C | [2][5][9] |
| Stability | Stable under recommended storage conditions |[9] |
Synthesis and Mechanistic Rationale
The predominant synthetic pathway to 3-Fluoro-4-morpholinoaniline is a robust two-step process that is both efficient and scalable, making it suitable for industrial production. The choice of reagents and reaction conditions is dictated by the principles of nucleophilic aromatic substitution (SₙAr) and selective nitro group reduction.
Step 1: Nucleophilic Aromatic Substitution (SₙAr) The synthesis commences with the reaction of 1,2-difluoro-4-nitrobenzene with morpholine.[10][11] The nitro group (-NO₂) is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is significantly more activated than the one meta to it, leading to a highly regioselective substitution by the secondary amine of morpholine. This reaction is often performed under neat conditions or in a suitable solvent to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[10]
Step 2: Nitro Group Reduction The subsequent step involves the selective reduction of the nitro group to a primary amine. A classic and cost-effective method for this transformation is the use of iron powder in the presence of an acid activator like ammonium chloride in an ethanol/water solvent system.[10][11] This method is favored in industrial settings for its efficiency and the relative safety of the reagents compared to catalytic hydrogenation, which may require specialized high-pressure equipment.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline[12]
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization of the final product as described in the next section.
-
Step A: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
-
To a reaction vessel, add 1,2-difluoro-4-nitrobenzene.
-
Slowly add morpholine while stirring. The reaction is typically exothermic.
-
Heat the reaction mixture (e.g., to 90 °C) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature.
-
-
Step B: Synthesis of 3-fluoro-4-morpholinoaniline
-
To a stirred solution of the intermediate from Step A (40 g, 177 mmol) in ethanol (360 mL) and water (40 mL), add iron powder (94.16 g, 1681.47 mmol) and ammonium chloride (4.74 g, 88.48 mmol).[11]
-
Heat the reaction mixture to 90 °C for approximately 12 hours.[11]
-
Monitor the reaction by TLC or HPLC until the nitro intermediate is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a celite bed, washing with ethyl acetate.[11]
-
Wash the organic layer with water and then a brine solution.[11]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.[11]
-
The resulting pale brown solid can be further purified by recrystallization if necessary.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a complete structural fingerprint.
Table 2: Spectroscopic Data for 3-Fluoro-4-morpholinoaniline
| Technique | Observed Data | Interpretation | Source(s) |
|---|---|---|---|
| ¹H NMR | δ (ppm) in CDCl₃: 6.82 (m, 1H), 6.43 (m, 2H), 3.87 (m, 4H), 3.58 (br s, 2H), 2.99 (m, 4H) | Aromatic protons, morpholine -CH₂O- protons, aniline -NH₂ protons, and morpholine -CH₂N- protons are all present and in the correct chemical environment. | [12] |
| ¹³C NMR | δ (ppm) in CDCl₃: 156.9 (d), 143.0 (d), 131.8 (d), 120.4 (d), 110.8 (d), 104.0 (d), 67.3, 51.9 (d) | Confirms the 10 unique carbon environments. The doublets (d) indicate C-F coupling, confirming the fluorine's position on the aromatic ring. | [12] |
| FT-IR | ν (cm⁻¹) (KBr): 3432, 2925, 1604, 1242 | Corresponds to N-H stretching (aniline), C-H stretching, C=C aromatic stretching, and C-N stretching, respectively, confirming the key functional groups. | [11] |
| HRMS | [M]⁺ Calculated for C₁₀H₁₃FN₂O: 196.1006; Found: 196.1004 | The high-resolution mass matches the calculated exact mass, confirming the elemental composition of the molecule. |[12] |
Applications in Research and Drug Development
3-Fluoro-4-morpholinoaniline is not an end-product but a versatile platform molecule. Its value lies in the primary amine, which serves as a reactive handle for derivatization, allowing for its incorporation into a wide range of larger, more complex molecules.
-
Antibiotic Synthesis: Its most prominent role is as a key intermediate for Linezolid, an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria.[10]
-
Antimicrobial Agents: The core structure can be modified to produce novel sulfonamide and carbamate derivatives that exhibit significant antimicrobial activity.[5][10][13]
-
Biofilm Inhibitors: Reaction with aldehydes produces Schiff bases that have shown potent biofilm inhibition capabilities, in some cases exceeding that of Linezolid.[5][13]
-
Anticancer Research: The 4-oxy-3-fluoroaniline moiety has been incorporated into bisquinoline derivatives, which have demonstrated potent in vitro antitumour activities and c-Met kinase inhibition.[14]
-
Materials Science: It has been used to functionalize carbon nanodots, improving their photoluminescence quantum yield and tuning their emission wavelengths for applications in white light-emitting diodes (WLEDs).[5][13]
Comprehensive Safety and Handling Protocol
Adherence to a strict safety protocol is non-negotiable when handling this compound. The following guidelines are based on Globally Harmonized System (GHS) classifications and standard laboratory safety practices.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][2] |
| Signal Word | - | Warning | [1][2][3] |
| Pictogram | - | GHS07 (Exclamation Mark) |[3] |
Personal Protective Equipment (PPE) & Engineering Controls
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9][15] Ensure a safety shower and eyewash station are readily accessible.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with government standards such as EN166 (EU) or ANSI Z87.1 (US).[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[9]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[9][15]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid generating dust. Do not eat, drink, or smoke in the handling area.[2][15] Wash hands thoroughly after handling.[9][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][15] Keep in a dark place under an inert atmosphere for long-term stability.[3][6]
First Aid and Emergency Procedures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: Immediately wash the skin with plenty of soap and water.[15] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
-
Spill Response: Prevent further leakage if safe to do so. Avoid dust formation. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9][15]
-
Fire Fighting: Use extinguishing media appropriate for the surrounding fire (water spray, dry chemical, carbon dioxide).[9] Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9]
Conclusion
3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is a compound of significant industrial and academic interest. Its well-defined chemical properties, scalable synthesis, and versatile reactivity make it an invaluable building block in the development of life-saving pharmaceuticals and advanced materials. Understanding its comprehensive profile—from synthesis to application and safety—is paramount for the researchers and scientists who will continue to unlock its potential in creating next-generation molecules.
References
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Dasari Balija Janakiramudu, Devineni Subba Rao, Chilukuru Srikanth, & C. Naga Raju. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates.
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. PubChem.
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Ossila Ltd. (2023). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.
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Narayana, B. et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc.
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Organic Spectroscopy International. (2018). 3-fluoro-4- morpholinoaniline.
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TCI (Shanghai) Development Co., Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline.
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline.
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Manchester Organics. (n.d.). 3-Fluoro-4-morpholino-aniline.
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Synquest Labs. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxyaniline.
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Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline.
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BLD Pharm. (n.d.). 3-Fluoro-4-morpholinoaniline.
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Fisher Scientific. (n.d.). 3-Fluoro-4-morpholinoaniline 98.0+%, TCI America™.
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ASP Basilicata. (n.d.). 3-Fluoro-4-morpholinoaniline.
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Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry, 64, 62-73.
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